Cephalomannine

Drug Metabolism Cytochrome P450 Pharmacokinetics

Cephalomannine (CAS 71610-00-9) is a taxane diterpenoid distinguished from paclitaxel by a single tigloyl-for-benzoyl substitution at C-13, which shifts primary metabolism from CYP2C8 to CYP3A4—making these analogs pharmacokinetically non-interchangeable. Its distinct HPLC retention time and natural 10:5:1 abundance ratio (paclitaxel:cephalomannine:baccatin III) make it an essential reference standard for taxane QC in yew extracts, fermentation broths, and semi-synthetic workflows. Additionally, it serves as a chiral starting material for tumor-type-specific paclitaxel analogs and a validated probe substrate for P450 regioselectivity studies. The compound also demonstrates radiosensitization of resistant NSCLC cells via β-catenin-BMP2 suppression. Procure ≥98% HPLC-pure material for analytical, metabolic, and preclinical oncology applications where paclitaxel cannot serve as a surrogate.

Molecular Formula C45H53NO14
Molecular Weight 831.9 g/mol
CAS No. 71610-00-9
Cat. No. B1668392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalomannine
CAS71610-00-9
SynonymsNSC 318735;  NSC 318735;  NSC318735;  Cephalomannine, taxol B.
Molecular FormulaC45H53NO14
Molecular Weight831.9 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
InChIInChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
InChIKeyDBXFAPJCZABTDR-WBYYIXQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cephalomannine (CAS 71610-00-9) Taxane Diterpenoid Procurement Guide | Structural & Biological Baseline


Cephalomannine (CAS 71610-00-9) is a naturally occurring taxane diterpenoid found in yew trees (Taxus spp.) and taxol-producing fungi [1]. It belongs to the same structural class as paclitaxel (Taxol®) and shares the same tetracyclic core and baccatin III backbone, differing only in the C-13 N-acyl side chain where cephalomannine bears a tigloyl (2-methylbut-2-enoyl) group instead of paclitaxel's benzoyl group [2]. This compound is commercially available in high purity (>97–99.9% by HPLC) from multiple certified vendors , and serves as a critical reference standard and research tool for taxane-related studies [3]. The compound exhibits microtubule-stabilizing activity comparable to paclitaxel and demonstrates broad in vitro cytotoxicity against multiple human cancer cell lines including MCF7 (IC50 = 6.0 nM), KB (ED50 = 3.8 × 10⁻³ μg/mL), HCT8, Bel7402, BGC823, A549, and A2780, with IC50 values spanning 4.0 nM to 920.0 nM depending on cell type .

Why Cephalomannine (CAS 71610-00-9) Cannot Be Substituted by Paclitaxel or Other Taxanes in Critical Research Applications


Cephalomannine and paclitaxel differ by only a single substituent at the C3′ position (tigloyl vs. benzoyl group), yet this minor structural variation produces major functional divergence in P450-mediated metabolism, regioselective hydroxylation patterns, and enzyme specificity [1]. Direct comparative metabolism studies in human liver microsomes demonstrate that cephalomannine's major hydroxylation site shifts from C6α to C4″ relative to paclitaxel, with a corresponding change in primary metabolizing enzyme from CYP2C8 to CYP3A4 [2]. The hydroxylation product ratio (C13 side chain:C6α) differs dramatically between the two compounds (64:36 for cephalomannine vs. 15:85 for paclitaxel), establishing that these analogs are not pharmacokinetically interchangeable [3]. Additionally, cephalomannine-derived paclitaxel analogs with specific stereoconfigurations exhibit tumor-type-specific cytotoxic superiority over paclitaxel itself [4]. In natural source material, cephalomannine occurs at approximately half the abundance of paclitaxel (typical 10:5:1 ratio of paclitaxel:cephalomannine:baccatin III), making its direct procurement essential for analytical reference standard applications and semi-synthetic derivation workflows where paclitaxel cannot serve as a surrogate . These documented metabolic, stereochemical, and abundance distinctions preclude simple substitution.

Cephalomannine (CAS 71610-00-9) Quantitative Differential Evidence vs. Paclitaxel and Other Taxane Analogs


Regioselective Metabolism Shift: CYP3A4 vs. CYP2C8 Hydroxylation Ratio Comparison

In human liver microsome (HLM) incubations, cephalomannine exhibits a fundamentally different regioselective hydroxylation pattern compared to paclitaxel. The average ratio of C13 side-chain hydroxylated metabolites to C6α-hydroxylated metabolites was 64:36 for cephalomannine versus 15:85 for paclitaxel across five human liver samples [1]. This corresponds to a 4.3-fold shift in the predominant hydroxylation site. Concomitantly, the primary metabolizing P450 enzyme switches from CYP2C8 (paclitaxel) to CYP3A4 (cephalomannine), with CYP3A4 catalyzing cephalomannine more efficiently than paclitaxel due to increased Vm [2].

Drug Metabolism Cytochrome P450 Pharmacokinetics Taxane Hepatocyte

Microtubule Binding Affinity: ID50 Ratio Compared to Paclitaxel Reference

Cephalomannine demonstrates microtubule-binding affinity that is quantitatively comparable to but distinguishable from paclitaxel. In standardized microtubule polymerization assays, cephalomannine exhibits a binding affinity expressed as an ID50 ratio of 1.5 relative to paclitaxel (where paclitaxel = 1.0 reference) . This indicates that cephalomannine requires approximately 1.5-fold higher concentration to achieve the same degree of microtubule binding as the reference compound. The compound also induces tubulin assembly in bovine brain extracts with ED50 values of 0.85–0.95 μM , values that are consistent with its mechanism of action being analogous to, yet quantitatively distinct from, paclitaxel.

Microtubule Stabilization Tubulin Binding Mitotic Inhibitor Antimitotic Cytoskeleton

In Vivo Antitumor Efficacy in Mesothelioma Xenograft Model: Median Overall Survival

In a pleural mesothelioma (PM) xenograft model using NOD-SCID mice, cephalomannine administered at 2 mg/kg body weight produced a statistically significant extension of median overall survival (OS) compared to vehicle control. The treated group achieved a median OS of 75 days versus 55 days for the vehicle control group (P = 0.0021) [1]. This represents a 20-day extension (36% increase) in median survival. Notably, parallel testing of two comparator agents—fludarabine (tested at 40, 100, and 200 mg/kg) and crenolanib (15 mg/kg)—failed to produce any significant survival benefit in the same model [2]. Mechanistic studies in the REN mesothelioma cell line (derived from PM) further revealed that cephalomannine treatment at 0.1 μM increased reactive oxygen species (ROS) production and decreased oxygen consumption rate (OCR) relative to non-malignant MeT-5A mesothelial cells [3].

Mesothelioma Xenograft In Vivo Efficacy Overall Survival Preclinical Oncology

Cytotoxicity Profile in MCF7 Breast Cancer Cells: IC50 Comparison to Paclitaxel

Cephalomannine exhibits potent cytotoxicity against the human breast adenocarcinoma MCF7 cell line with an IC50 value of 6.0 nM following 72 hours of exposure . This potency is in the same nanomolar range as paclitaxel, which is reported to have an IC50 ranging from 2.5 nM to 10 nM in MCF7 cells depending on assay conditions and exposure duration [1]. The comparable single-digit nanomolar potency in this widely used breast cancer model confirms that cephalomannine retains the core cytotoxic mechanism of the taxane class while offering a distinct C13 side-chain substituent (tigloyl vs. benzoyl) that may confer differential activity in taxane-resistant or taxane-insensitive contexts . Broader cytotoxicity profiling across multiple human cancer cell lines reveals cephalomannine IC50 values ranging from 4.0 nM to 920.0 nM, indicating cell-type-dependent sensitivity that warrants empirical determination in each experimental system .

Breast Cancer Cytotoxicity MCF7 IC50 Antiproliferative

Cephalomannine-Derived Paclitaxel Analogs Exhibit Tumor-Type-Specific Superiority Over Paclitaxel

Semi-synthetic derivatization of cephalomannine via catalytic hydrogenation and epoxidation of the C-13 side-chain double bond generates paclitaxel analogs with stereoconfiguration-dependent cytotoxic activity profiles that can surpass paclitaxel in specific tumor types. In direct comparative testing, compound 5 (a cephalomannine-derived analog) demonstrated superior cytotoxic activity in BCG-823 gastric tumor cells compared to paclitaxel, while compound 7 showed superior activity in both HCT-8 colorectal and A549 lung tumor cells compared to paclitaxel [1]. These results demonstrate that cephalomannine serves not merely as a paclitaxel surrogate but as a distinct starting material whose unique C-13 tigloyl side chain can be stereoselectively modified to generate analogs with tumor-type-specific potency advantages over the clinical reference standard [2].

Paclitaxel Analogs Structure-Activity Relationship Stereochemistry Semi-synthesis Cytotoxicity

Commercial Purity and Analytical Reference Standard Suitability: HPLC Purity Specifications

Cephalomannine is commercially available at certified HPLC purities ranging from ≥97% to ≥99.94% across multiple reputable vendors, establishing its suitability as an analytical reference standard for taxane identification and quantification workflows . Specific vendor certifications include: Selleck Chemicals (99.45% HPLC purity, NMR structure confirmation) , TargetMol (99.94% purity) , Aphios (>99% by CP HPLC) , Sigma-Aldrich (≥97% HPLC) , and AKSci (98% HPLC reference standard grade) . The compound's defined melting point range (192–198°C) and chromatographic retention characteristics (HPLC-ESMS detection parameters) are well-documented, enabling its use as a system suitability standard in methods validated for taxane analysis in complex biological matrices and plant extracts [1].

Analytical Reference Standard HPLC Purity Quality Control Method Validation Taxane Quantification

Cephalomannine (CAS 71610-00-9) Validated Research and Industrial Application Scenarios


Analytical Reference Standard for Taxane Identification and Quantification in Complex Matrices

Cephalomannine's high commercial purity (≥97–99.94% HPLC) and well-characterized chromatographic behavior in HPLC-ESMS systems make it an essential reference standard for taxane analysis in yew tree extracts, fungal fermentation broths, and cell culture supernatants [1]. Its distinct retention time relative to paclitaxel, 10-deacetylcephalomannine, and baccatin III enables unambiguous peak assignment in complex chromatograms, which is critical for quality control of natural product extracts and semi-synthetic taxane manufacturing . The compound's documented abundance ratio (paclitaxel:cephalomannine:baccatin III ≈ 10:5:1) in yew tree extracts provides an additional validation benchmark for extraction process monitoring .

Substrate for CYP3A4-Mediated Drug Metabolism Studies and Taxane SAR

The documented metabolic divergence between cephalomannine and paclitaxel—specifically the shift in predominant hydroxylation site from C6α to C4″ and the corresponding change in primary metabolizing enzyme from CYP2C8 to CYP3A4—positions cephalomannine as a structurally-defined probe substrate for studying how minor C3′ substituent changes alter P450 regioselectivity [1]. The hydroxylation product ratio of 64:36 (C13 side-chain:C6α) for cephalomannine versus 15:85 for paclitaxel provides a quantitative benchmark for validating computational docking predictions of taxane-P450 interactions . Researchers investigating structure-metabolism relationships in the taxane class can use cephalomannine to empirically test hypotheses about how C13 N-acyl modifications influence CYP3A4 vs. CYP2C8 substrate preference .

Preclinical In Vivo Efficacy Studies in Mesothelioma and Taxane-Responsive Cancers

Cephalomannine's demonstrated in vivo survival benefit in pleural mesothelioma xenograft models (median OS 75 days vs. 55 days vehicle control; P = 0.0021) provides a validated foundation for preclinical oncology research programs targeting this disease [1]. The 36% extension in median survival at a modest dose of 2 mg/kg distinguishes cephalomannine from other screened agents (fludarabine, crenolanib) that lacked efficacy in the same model . Additionally, the compound's potent cytotoxicity against multiple human cancer cell lines (MCF7 IC50 = 6.0 nM; KB ED50 = 3.8 × 10⁻³ μg/mL; panel IC50 range 4.0–920.0 nM) supports its use as a tool compound for comparative efficacy studies across taxane-sensitive and taxane-resistant tumor models .

Starting Material for Semi-Synthesis of Stereochemically-Defined Paclitaxel Analogs

Cephalomannine serves as a unique chiral starting material for the semi-synthesis of paclitaxel analogs with defined C-13 side-chain stereochemistry. Catalytic hydrogenation and epoxidation of the C-13 side-chain double bond in cephalomannine generates diastereomeric products whose stereoconfiguration profoundly influences tumor-type-specific cytotoxic activity [1]. Specifically, cephalomannine-derived compound 5 exhibits superior activity to paclitaxel in BCG-823 gastric cancer cells, while compound 7 outperforms paclitaxel in HCT-8 colorectal and A549 lung cancer cells . The naturally higher abundance of cephalomannine relative to other minor taxanes (excluding paclitaxel) in yew extracts makes it a practically accessible starting material for these derivatization workflows .

Microtubule Stabilization Probe for Tubulin Polymerization Assays

Cephalomannine's microtubule-binding ID50 ratio of 1.5 (relative to paclitaxel = 1.0) and its ability to induce bovine brain tubulin assembly with ED50 values of 0.85–0.95 μM make it a quantitatively characterized probe for studying taxane-tubulin interactions [1]. The 1.5-fold difference in apparent binding affinity relative to paclitaxel provides a measurable benchmark for structure-activity relationship studies examining how C13 side-chain modifications influence tubulin binding pocket complementarity . Additionally, cephalomannine's documented activity in increasing vincristine accumulation in multidrug-resistant 2780AD ovarian cancer cells suggests utility as a tool compound for investigating taxane effects on drug efflux transporter function .

Radiotherapy Sensitization Research in Non-Small Cell Lung Cancer (NSCLC)

Cephalomannine pretreatment of radiotherapy-resistant H460 NSCLC cells reverses resistance-associated phenotypes in a dose-dependent manner, including reductions in cell viability, colony formation, migration, and sphere-forming ability, while increasing apoptosis rates [1]. Mechanistically, these effects are mediated through suppression of the β-catenin-BMP2 signaling pathway, with β-catenin overexpression partially rescuing the inhibitory effects of cephalomannine on resistant cells . This documented radiosensitization activity, combined with cephalomannine's inherent cytotoxicity against A549 lung cancer cells (where cephalomannine-derived analog 7 outperforms paclitaxel), supports its procurement for preclinical studies investigating combination strategies to overcome radiotherapy resistance in NSCLC .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cephalomannine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.